N-pentanoyl-D-serine
Description
N-Pentanoyl-D-serine is a synthetic derivative of the non-proteinogenic amino acid D-serine, characterized by a pentanoyl group (C₅H₉CO-) covalently bonded to the amino group of D-serine. Its molecular formula is C₈H₁₅NO₄, combining the hydrophilic serine backbone with a hydrophobic acyl chain. D-serine itself is a neurotransmitter modulator in the central nervous system, acting as a co-agonist at NMDA receptors.
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2R)-3-hydroxy-2-(pentanoylamino)propanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-2-3-4-7(11)9-6(5-10)8(12)13/h6,10H,2-5H2,1H3,(H,9,11)(H,12,13)/t6-/m1/s1 |
InChI Key |
ZUMIJIJKDQEXER-ZCFIWIBFSA-N |
Isomeric SMILES |
CCCCC(=O)N[C@H](CO)C(=O)O |
Canonical SMILES |
CCCCC(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
N-Pentanoyl-D-serine belongs to the amide class of compounds, sharing functional similarities with other acylated amino acids and synthetic amides. Below is a comparative analysis with key analogs:
Key Observations :
- Hydrophilicity: this compound’s hydroxyl and carboxyl groups enhance water solubility compared to aromatic amides like N-phenylsuccinimide.
- Aromatic vs. Aliphatic: PAH derivatives (e.g., 1,8-naphthalic anhydride) exhibit rigid aromatic structures, whereas this compound’s flexible aliphatic chain may improve membrane permeability in biological systems.
- Reactivity: The conjugated diene in pentadienoic acid increases electrophilicity, unlike the saturated pentanoyl group in this compound, which favors stability .
Environmental and Analytical Data
Environmental persistence and detection methods vary significantly among analogs:
Insights :
- Detection Sensitivity: Aromatic amides and PAH derivatives are routinely quantified via GC-MS or HPLC due to their UV activity . This compound, with polar functional groups, would require LC-MS for accurate detection.
- Environmental Impact: N-Phenylsuccinimide’s low environmental presence (0.7 ng/sample) suggests moderate persistence, while this compound’s fate remains unstudied .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
